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An In-Depth Technical Guide to the Pharmacological Profile of 4-Acetoxy-N-methyl-N-
ethyltryptamine (4-AcO-MET)

Introduction

4-Acetoxy-N-methyl-N-ethyltryptamine, also known as 4-AcO-MET or metacetin, is a synthetic
psychedelic tryptamine.[1][2] It is the acetate ester of 4-hydroxy-N-methyl-N-ethyltryptamine (4-
HO-MET) and a structural homolog of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT, or
psilacetin).[1][3] As a research chemical with a limited history of human use, 4-AcO-MET is of
significant interest to the scientific community for its potential psychoactive effects, which are
believed to be mediated through its activity at serotonin receptors.[1][2]

Pharmacologically, 4-AcO-MET is considered a prodrug to 4-HO-MET.[1][4] It is hypothesized
to be rapidly hydrolyzed by serum esterases in vivo, removing the acetyl group to yield the
pharmacologically active metabolite, 4-HO-MET.[1][2] This mechanism is analogous to the
conversion of psilocybin to psilocin and 4-AcO-DMT to psilocin.[5][6][7] The primary
psychedelic effects are attributed to the agonism of 4-HO-MET at the serotonin 5-HT2A
receptor.[2][4]

This document provides a comprehensive overview of the pharmacological profile of 4-AcO-
MET, including its pharmacodynamics and pharmacokinetics, supported by available preclinical
data. It also details the experimental protocols used to elucidate these properties.
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Pharmacodynamics

The pharmacodynamic profile of 4-AcO-MET is primarily characterized by its interaction with
serotonin (5-HT) receptors. While 4-AcO-MET itself shows some affinity for these receptors, its
primary psychedelic activity is mediated by its active metabolite, 4-HO-MET.

Receptor Binding Affinity

Studies have shown that 4-AcO-MET and its active metabolite 4-HO-MET bind to several
serotonin receptors. In general, 4-hydroxy analogs exhibit higher binding affinities compared to
their 4-acetoxy counterparts.[8] The psychedelic effects are principally linked to agonist activity
at the 5-HT2A receptor.[4][8] 4-AcO-MET also demonstrates interaction with the 5-HT1A, 5-
HT2C, and the serotonin transporter (SERT) sites.[4]

Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MET and Related Compounds

Compound 5-HT1A 5-HT2A 5-HT2C SERT
4-AcO-MET 185 148 1011 2270
4-HO-MET 148 49.3 433 1470
5-HT (Serotonin) 6.8 13.2 5.0 2.1
Psilocin (4-HO-

129 47.9 135 4330
DMT)

Data sourced from studies characterizing the pharmacology of substituted tryptamines. Note:
Lower Ki values indicate higher binding affinity.

Signaling Pathways

Activation of the 5-HT2A receptor, a Gg/11-coupled G protein-coupled receptor (GPCR), by an
agonist like 4-HO-MET initiates a downstream signaling cascade. This cascade involves the
activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates
the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This
signaling pathway is a hallmark of the action of classic psychedelics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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